Cas no 1236259-24-7 (2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride)

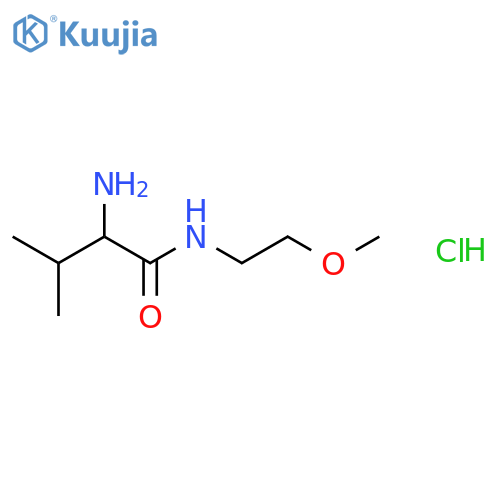

1236259-24-7 structure

商品名:2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride

2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride

- 2-Amino-N-(2-methoxyethyl)-3-methylbutanamidehydrochloride

- 2-amino-N-(2-methoxyethyl)-3-methylbutanamide;hydrochloride

- AKOS015848148

- A906917

- 1236259-24-7

-

- MDL: MFCD13562512

- インチ: InChI=1S/C8H18N2O2.ClH/c1-6(2)7(9)8(11)10-4-5-12-3;/h6-7H,4-5,9H2,1-3H3,(H,10,11);1H

- InChIKey: CZYGUOMOQZTXGV-UHFFFAOYSA-N

- ほほえんだ: CC(C)C(N)C(NCCOC)=O.[H]Cl

計算された属性

- せいみつぶんしりょう: 210.1135055g/mol

- どういたいしつりょう: 210.1135055g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 137

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4Ų

2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,Room Temperature

2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A045165-125mg |

2-Amino-N-(2-methoxyethyl)-3-methylbutanamide Hydrochloride |

1236259-24-7 | 125mg |

$ 230.00 | 2022-06-08 | ||

| Ambeed | A367959-1g |

2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride |

1236259-24-7 | 95+% | 1g |

$168.0 | 2024-04-25 | |

| Ambeed | A367959-5g |

2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride |

1236259-24-7 | 95+% | 5g |

$504.0 | 2024-04-25 | |

| TRC | A045165-250mg |

2-Amino-N-(2-methoxyethyl)-3-methylbutanamide Hydrochloride |

1236259-24-7 | 250mg |

$ 375.00 | 2022-06-08 |

2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

1236259-24-7 (2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride) 関連製品

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1236259-24-7)2-Amino-N-(2-methoxyethyl)-3-methylbutanamide hydrochloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):151.0/454.0